2-Isopropyl-4,5-dimethyl-1H-imidazole
Overview
Description
2-Isopropyl-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
2-Isopropyl-4,5-dimethyl-1H-imidazole belongs to the class of organic compounds known as imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazoles in general are known for their broad range of chemical and biological properties . They have been used in the development of new drugs, showing different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to show a wide range of biological activities .
Action Environment
One study reported that the synthesis of certain imidazoles could be conducted under solvent-free conditions , suggesting that environmental conditions could potentially impact the synthesis and stability of imidazole compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5-dimethyl-1H-imidazole can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and an aldehyde under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the Marckwald synthesis and reactions involving alpha halo-ketones are also employed .
Industrial Production Methods: Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
2-Isopropyl-4,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dimethyl-1H-imidazole: Lacks the isopropyl group, which can affect its reactivity and applications.
2-Phenyl-4,5-dimethyl-1H-imidazole: Contains a phenyl group instead of an isopropyl group, leading to different chemical properties and uses.
2-Propyl-1H-imidazole-4,5-dicarboxylate: Features carboxylate groups, which significantly alter its solubility and reactivity.
Uniqueness: The presence of the isopropyl group in 2-Isopropyl-4,5-dimethyl-1H-imidazole imparts unique steric and electronic properties, making it distinct from other imidazole derivatives. This can influence its binding affinity to molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
4,5-dimethyl-2-propan-2-yl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCULYIUECHBQPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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